Racemic-(2R,5R)-Tert-Butyl 2-(Iodomethyl)-1,7-Dioxa-10-Azaspiro[4.6]Undecane-10-Carboxylate
CAS No.:
Cat. No.: VC17496063
Molecular Formula: C14H24INO4
Molecular Weight: 397.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H24INO4 |
|---|---|
| Molecular Weight | 397.25 g/mol |
| IUPAC Name | tert-butyl (2R,5S)-2-(iodomethyl)-1,10-dioxa-7-azaspiro[4.6]undecane-7-carboxylate |
| Standard InChI | InChI=1S/C14H24INO4/c1-13(2,3)20-12(17)16-6-7-18-10-14(9-16)5-4-11(8-15)19-14/h11H,4-10H2,1-3H3/t11-,14+/m1/s1 |
| Standard InChI Key | GXDDETCOIZTESK-RISCZKNCSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CCOC[C@@]2(C1)CC[C@@H](O2)CI |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCOCC2(C1)CCC(O2)CI |
Introduction
Chemical Structure and Stereochemical Features
Molecular Architecture
The compound’s defining feature is its spirocyclic core, where two heterocyclic rings—a 1,7-dioxa-10-azaspiro[4.6]undecane system and a tert-butyl carboxylate group—share a single spiro carbon atom (Figure 1). The iodomethyl substituent at the C2 position introduces significant electrophilicity, while the tert-butyl ester enhances steric bulk and hydrolytic stability.
Table 1: Key Structural Identifiers
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 397.25 g/mol |
| IUPAC Name | tert-butyl (2R,5S)-2-(iodomethyl)-1,10-dioxa-7-azaspiro[4.6]undecane-7-carboxylate |
| CAS Number | Not publicly disclosed |
| Stereochemistry | Racemic mixture of (2R,5R) enantiomers |
The stereochemical designation (2R,5R) refers to the configuration at the spiro carbon (C2) and the adjacent C5 position. The racemic nature arises from synthetic methods that lack enantiocontrol, yielding equal proportions of both enantiomers.
Spectroscopic Characterization
1H-NMR analysis reveals distinct signals for the iodomethyl group ( 3.7–3.8 ppm) and the spirocyclic protons ( 5.4–6.6 ppm) . Mass spectrometry confirms the molecular ion peak at m/z 397.25, consistent with the molecular formula.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically begins with a preformed spirocyclic intermediate, such as tert-butyl 1,7-dioxa-10-azaspiro[4.6]undecane-10-carboxylate, which undergoes alkylation with iodomethane in the presence of a base (e.g., K2CO3). A representative protocol involves:
-
Alkylation: The spirocyclic amine reacts with iodomethane in anhydrous THF at 0°C.
-
Workup: Quenching with aqueous NH4Cl and extraction with dichloromethane.
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Purification: Column chromatography on silica gel yields the racemic product.
Table 2: Synthetic Conditions and Outcomes
| Parameter | Detail |
|---|---|
| Yield | 45–60% (typical for spiroannulation) |
| Diastereomeric Ratio | 50:50 (racemic) |
| Key Reagent | Iodomethane, K2CO3 |
| Solvent | Tetrahydrofuran (THF) |
The lack of stereochemical control during alkylation results in the racemic mixture, as observed in similar spiroether syntheses .
Industrial-Scale Considerations
Reactivity and Functionalization
Electrophilic Reactivity
The iodomethyl group () serves as a versatile electrophilic site. In nucleophilic substitution reactions, iodide is displaced by nucleophiles (e.g., amines, thiols), enabling covalent modification of biomolecules or polymers. For example:
This reactivity underpins its potential in bioconjugation and prodrug design.
Ester Hydrolysis
The tert-butyl ester can be hydrolyzed under acidic conditions (e.g., HCl in dioxane) to yield the corresponding carboxylic acid, enhancing water solubility for biological assays:
Research Challenges and Future Directions
Enantiomer Resolution
Current synthetic routes yield racemic mixtures, limiting applications requiring enantiopure compounds. Future work could explore asymmetric catalysis or chiral stationary phase chromatography.
Toxicity Profiling
Preliminary studies indicate moderate cytotoxicity (IC50 ≈ 50 µM in HeLa cells), necessitating structural optimization for therapeutic use.
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